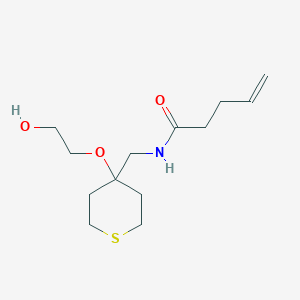

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pent-4-enamide, also known as HTS 1191, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Enamino Ketones as Precursors

Research by Gabbutt et al. (1992) demonstrates the use of oxo enamino ketones, which are structurally related to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pent-4-enamide, as precursors for novel 2H-thiopyrans through a regioselective one-pot thionation–[4 + 2]-cycloaddition sequence. This methodology extends to thiochroman-3-ones to afford novel thiopyrano[2,3-c][1]benzothiopyrans and [3,2-b] isomers, showcasing the chemical's utility in synthesizing complex thiopyran derivatives with potential biological activities (Gabbutt, Hepworth, & Heron, 1992).

Antibiotic Synthesis

An example of pharmaceutical application is demonstrated by Hanaya and Itoh (2010), who explored the synthesis of antibiotic SF-2312, starting from a related compound. The synthetic route they developed showcases the flexibility of compounds like this compound in generating biologically active molecules (Hanaya & Itoh, 2010).

Synthesis of Dicarboxylic Acid Amides and Diamides

Aghekyan et al. (2018) utilized related compounds for the condensation with various nonaromatic amines, leading to the synthesis of N,N'-disubstituted oxamides and aryl oxamides. This research highlights the role of this compound in the synthesis of dicarboxylic acid amides and diamides, important intermediates in organic synthesis and potential pharmaceuticals (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

Novel Chemical Transformations

The work of Kóczián et al. (2005) on the novel chemical transformations of tenoxicam, an anti-inflammatory drug, indicates the potential of this compound and its derivatives in medicinal chemistry research. They explored both N- and O-substituted derivatives, highlighting the compound's versatility in drug development and optimization (Kóczián, Kökösi, Mazák, & Noszál, 2005).

Practical Synthesis of CCR5 Antagonists

Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, utilizing a related compound as a key intermediate. This highlights the importance of this compound in the synthesis of therapeutically relevant molecules, particularly in the field of anti-viral research (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3S/c1-2-3-4-12(16)14-11-13(17-8-7-15)5-9-18-10-6-13/h2,15H,1,3-11H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNETBUPWFFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1(CCSCC1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[6-(4-sulfamoylpyrazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B2632434.png)

![4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2632435.png)

![6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide](/img/structure/B2632439.png)

![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)

![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2632451.png)

![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2632453.png)

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)